molecular formula C20H36O4 B074544 Diisooctyl maleate CAS No. 1330-76-3

Diisooctyl maleate

Cat. No.: B074544
CAS No.: 1330-76-3
M. Wt: 340.5 g/mol
InChI Key: QIGLLCHDIZAZFE-UHFFFAOYSA-N
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Description

Diisooctyl maleate (DIM) is a synthetic organic compound that has been used in a variety of industrial and scientific applications. It is a colorless, odorless, and water-soluble liquid with a low boiling point and a melting point of -46°C. DIM is widely used in the manufacture of polymers, plastics, and other materials, as well as in pharmaceuticals, cosmetics, and other products. In recent years, DIM has been studied for its potential role in a variety of scientific and medical applications, including its use as an antioxidant, an anti-inflammatory, and an antimicrobial agent.

Scientific Research Applications

  • Synthesis Techniques and Conditions :

    • DCC-DMAP Synthesis : Using maleic acid and isooctyl alcohol, Diisooctyl maleate was synthesized with a yield of 91.3% under specific conditions, such as a reaction temperature of 20°C (X. You, 2010).
    • Optimal Reaction Conditions : A synthesis method using maleic anhydride and iso-octanol achieved a yield of 98.0%-98.5%, highlighting the importance of catalyst choice and reaction conditions (Wei Qing-le, 2006); (W. Ke, 2009); (Jia Liang, 2006).
  • Analytical Techniques for Impurity Detection :

    • Differential-Pulse Polarography : This technique was used for determining impurities like this compound in pharmaceutical products, indicating its potential use in quality control (W. Szczepaniak, M. Ren, 1993).
  • Biological and Environmental Impact Studies :

    • Reproductive Toxicity : Studies on diisooctyl phthalate, a related compound, showed adverse effects on male reproductive development in rats, highlighting concerns for similar compounds (A. Saillenfait et al., 2013).
  • Catalysis and Green Chemistry :

    • Ionic Liquids as Catalysts : Ionic liquids were effective catalysts for synthesizing this compound, with high yields and reusability, pointing towards sustainable production methods (L. Fusheng, 2008).
  • Molecular Structure and Behavior Studies :

    • Dielectric Relaxation Measurements : The study of dielectric relaxation in this compound and its comparison with Diisooctyl phthalate provided insights into the effects of molecular structure on material properties (S. Pawlus et al., 2007).
  • Greener Plasticizers :

    • Biodegradation of Maleate-Based Plasticizers : Research into designing greener plasticizers evaluated the biodegradation rates of maleate diesters, including this compound, as potential environmentally friendly alternatives to traditional plasticizers (H. C. Erythropel et al., 2015).
  • Synthetic Pathways in Microbial Production :

    • Synthetic Pathway in Escherichia coli : A study demonstrated the microbial production of maleate, including this compound, using genetically modified E. coli, offering a potential method for producing this compound via biotechnology (Shuhei Noda et al., 2017).

Safety and Hazards

When handling Diisooctyl maleate, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes . It is also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Relevant Papers

A study titled “Study on Synthesis of this compound by DCC-DMAP” discusses the synthesis of this compound . Another paper titled “INFLUENCE OF DIFFERENCES IN MOLECULAR” discusses the molecular structure of this compound .

Properties

{ "Design of the Synthesis Pathway": "Diisooctyl maleate can be synthesized through an esterification reaction between maleic anhydride and diisooctyl alcohol.", "Starting Materials": ["Maleic anhydride", "Diisooctyl alcohol", "Catalyst (e.g. sulfuric acid)", "Solvent (e.g. toluene)"], "Reaction": [ "Add maleic anhydride and diisooctyl alcohol to a reaction flask", "Add a catalyst and a solvent to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Cool the mixture and separate the organic layer", "Wash the organic layer with water and dry with anhydrous sodium sulfate", "Distill the product under reduced pressure to obtain diisooctyl maleate" ] }

1330-76-3

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

IUPAC Name

bis(6-methylheptyl) but-2-enedioate

InChI

InChI=1S/C20H36O4/c1-17(2)11-7-5-9-15-23-19(21)13-14-20(22)24-16-10-6-8-12-18(3)4/h13-14,17-18H,5-12,15-16H2,1-4H3

InChI Key

QIGLLCHDIZAZFE-UHFFFAOYSA-N

Isomeric SMILES

CC(C)CCCCCOC(=O)/C=C\C(=O)OCCCCCC(C)C

SMILES

CC(C)CCCCCOC(=O)C=CC(=O)OCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCOC(=O)C=CC(=O)OCCCCCC(C)C

1330-76-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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